molecular formula C6H2BrF3INO B14806652 2-Bromo-6-iodo-3-(trifluoromethoxy)pyridine

2-Bromo-6-iodo-3-(trifluoromethoxy)pyridine

Cat. No.: B14806652
M. Wt: 367.89 g/mol
InChI Key: BWWOFIILACVYIG-UHFFFAOYSA-N
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Description

2-Bromo-6-iodo-3-(trifluoromethoxy)pyridine is a halogenated pyridine derivative. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine, iodine, and trifluoromethoxy groups in this compound makes it a valuable intermediate for various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-iodo-3-(trifluoromethoxy)pyridine typically involves halogenation reactions. One common method is the sequential halogenation of pyridine derivatives. For instance, starting with a pyridine derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Subsequently, iodination can be performed using iodine or an iodine source like potassium iodide (KI) in the presence of an oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-iodo-3-(trifluoromethoxy)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The trifluoromethoxy group can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in these reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce azido or cyano derivatives.

Scientific Research Applications

2-Bromo-6-iodo-3-(trifluoromethoxy)pyridine has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and materials.

    Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.

    Medicine: It is a valuable building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-iodo-3-(trifluoromethoxy)pyridine depends on its specific application. In chemical reactions, the halogen atoms and trifluoromethoxy group influence the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context of its use, such as enzyme inhibition in biological systems or catalytic activity in chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-iodo-3-(trifluoromethoxy)isonicotinaldehyde
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine

Uniqueness

2-Bromo-6-iodo-3-(trifluoromethoxy)pyridine is unique due to the presence of both bromine and iodine atoms along with the trifluoromethoxy group. This combination of substituents imparts distinct reactivity and properties, making it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C6H2BrF3INO

Molecular Weight

367.89 g/mol

IUPAC Name

2-bromo-6-iodo-3-(trifluoromethoxy)pyridine

InChI

InChI=1S/C6H2BrF3INO/c7-5-3(13-6(8,9)10)1-2-4(11)12-5/h1-2H

InChI Key

BWWOFIILACVYIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1OC(F)(F)F)Br)I

Origin of Product

United States

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